chloramultilide B

CAS No.:

Cat. No.: VC1952234

Molecular Formula: C39H42O14

Molecular Weight: 734.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H42O14 |

|---|---|

| Molecular Weight | 734.7 g/mol |

| IUPAC Name | (1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |

| Standard InChI | InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 |

| Standard InChI Key | SHDVXCYXBYXGAR-BQPKVCGRSA-N |

| Isomeric SMILES | C/C/1=C\C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1([C@@H]9O)O)C)C)O)C)O |

| SMILES | CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |

| Canonical SMILES | CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |

Introduction

Chemical Properties and Structure

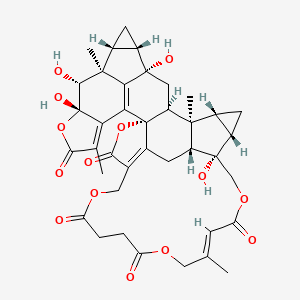

Chloramultilide B possesses a complex molecular structure with the molecular formula C₃₉H₄₂O₁₄ and a molecular weight of 734.8 g/mol . The structure of this compound is characterized by its dimeric nature, containing multiple ring systems and functional groups. The absolute configuration of chloramultilide B has been unequivocally established through X-ray crystallography , confirming its intricate three-dimensional arrangement.

Physical and Chemical Characteristics

The physical and chemical properties of chloramultilide B are summarized in the following table:

Structural Information

The chemical structure of chloramultilide B is defined by the IUPAC name (1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone.

The structure contains:

-

Multiple chiral centers (13 defined stereogenic centers)

-

Five lactone rings

-

Four hydroxyl groups

-

Four methyl substituents

-

Several complex fused ring systems

The structural elucidation was accomplished through a combination of spectroscopic methods including 1D and 2D NMR (Nuclear Magnetic Resonance) techniques and mass spectrometry, with the absolute configuration confirmed by X-ray crystallography .

Isolation and Synthesis

Natural Sources

Chloramultilide B is primarily isolated from plants within the Chloranthaceae family. The compound was originally isolated from Chloranthus spicatus , but has also been found in other Chloranthus species such as Chloranthus serratus . These plants have been used in traditional Asian medicine for various purposes, making them valuable sources of bioactive compounds.

Extraction and Purification

The extraction of chloramultilide B from plant materials involves several steps:

-

Collection and preparation of plant material (typically whole plant or roots)

-

Extraction using organic solvents like methanol or ethanol

-

Sequential fractionation using various chromatographic techniques

-

Purification through repeated column chromatography

-

Structure confirmation using spectroscopic methods

The isolation process typically yields relatively small amounts of the pure compound, which partially explains its limited availability for extensive biological testing.

Synthesis Considerations

Biological Activities

Antifungal Activity

One of the most notable biological activities of chloramultilide B is its antifungal properties. Research has demonstrated that chloramultilide B exhibits moderate in vitro antifungal activity . More specifically, it shows inhibitory effects against pathogenic Candida species, including Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) of 0.068 μM . This potent activity against Candida species suggests potential applications in treating fungal infections, particularly those caused by these common pathogens.

The antifungal properties of chloramultilide B place it among other natural products being investigated as alternatives to conventional antifungal drugs, especially in the context of increasing resistance to current therapeutic options.

Anti-inflammatory Properties

Beyond its antifungal activity, chloramultilide B has demonstrated significant anti-inflammatory properties. Research published in ACS Omega (2024) identified chloramultilide B (referred to as compound 7 in the study) as having the most potent protective activity against lipopolysaccharide (LPS)-induced damage in pulmonary epithelial cell lines among several tested compounds from Chloranthus fortunei .

The study revealed that chloramultilide B:

-

Effectively reduces reactive oxygen species (ROS) production in affected cells

-

Inhibits the generation of the inflammatory cytokine interleukin-1β (IL-1β)

-

Promotes the generation of superoxide dismutase (SOD)

-

Significantly inhibits the expression of NLRP3 inflammasome, a key regulator of inflammatory responses

These findings suggest that chloramultilide B may have therapeutic potential in treating inflammatory lung diseases through modulation of critical inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume